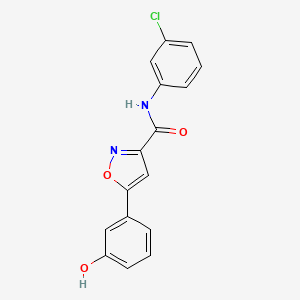
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide, also known as PHCCC, is a compound that has gained attention in recent years due to its potential use in scientific research. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is a protein in the brain that plays a role in regulating the release of glutamate, a neurotransmitter that is involved in many important physiological processes. In
作用機序
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of this receptor. mGluR4 is primarily located in the cerebellum, a region of the brain that is involved in motor coordination and learning. By enhancing the activity of mGluR4, N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide can improve motor function and reduce drug-seeking behavior, as well as potentially improve mood regulation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide has been shown to have several biochemical and physiological effects. It increases the release of dopamine, a neurotransmitter that is involved in reward and motivation, in the striatum, a region of the brain that is involved in motor function. It also increases the activity of certain brain regions, such as the prefrontal cortex and the amygdala, that are involved in mood regulation and anxiety.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide in lab experiments is that it is a highly specific modulator of mGluR4, which means that it can be used to study the role of this receptor in various physiological processes. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide. One direction is to further explore its potential use in treating neurological disorders, such as Parkinson's disease and addiction. Another direction is to study its effects on other brain regions and neurotransmitter systems, such as the serotonin and norepinephrine systems, which are involved in mood regulation. Additionally, more research is needed to understand the safety and efficacy of N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide in humans, which could pave the way for its use as a therapeutic agent in clinical settings.
合成法
The synthesis of N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide involves several steps. The first step is the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form 3-chlorobenzaldoxime. This is followed by the reaction of 3-chlorobenzaldoxime with 3-hydroxybenzaldehyde to form the isoxazole ring. Finally, the carboxamide group is introduced through the reaction of the isoxazole compound with chloroacetyl chloride and ammonia.
科学的研究の応用
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction. N-(3-chlorophenyl)-5-(3-hydroxyphenyl)isoxazole-3-carboxamide has also been studied for its potential use in treating depression and anxiety, as it has been shown to increase the activity of certain brain regions that are involved in mood regulation.
特性
IUPAC Name |
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-4-2-5-12(8-11)18-16(21)14-9-15(22-19-14)10-3-1-6-13(20)7-10/h1-9,20H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQXSXGSVVMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7518307.png)

![N~1~-(4-bromo-2-methylphenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7518317.png)
![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518339.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)